molecular formula C13H16N4O2 B2535326 Pyrazin-2-yl(3-(pyrrolidine-1-carbonyl)azetidin-1-yl)methanone CAS No. 1396875-52-7

Pyrazin-2-yl(3-(pyrrolidine-1-carbonyl)azetidin-1-yl)methanone

Cat. No. B2535326
CAS RN: 1396875-52-7
M. Wt: 260.297
InChI Key: FJJWMWSKYXHPSU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazine ring, a pyrrolidine ring, and an azetidine ring . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the formula (CH2)4NH. Azetidine is a saturated heterocycle with the formula CH2CH2CH2NH .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of three different rings. The pyrazine ring is aromatic and planar, while the pyrrolidine and azetidine rings are saturated and have a more three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carbonyl group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition or reduction .

Scientific Research Applications

Medicinal Chemistry

c-Met Inhibition:

Neuropharmacology

GABA A Modulation:

Materials Science

Incorporation into Polymers:

Synthetic Chemistry

Bicyclo[1.1.1]pentane Building Block:

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the pyrazine, pyrrolidine, and azetidine rings, it could have interesting biological activity .

properties

IUPAC Name

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-12(16-5-1-2-6-16)10-8-17(9-10)13(19)11-7-14-3-4-15-11/h3-4,7,10H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJWMWSKYXHPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazin-2-yl(3-(pyrrolidine-1-carbonyl)azetidin-1-yl)methanone

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